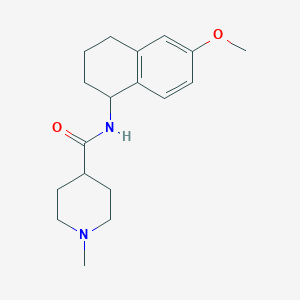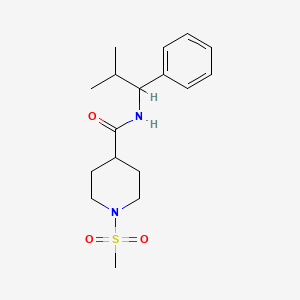
N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-1-methyl-4-piperidinecarboxamide
説明
Synthesis Analysis
The synthesis of derivatives related to N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-1-methyl-4-piperidinecarboxamide involves various strategies aimed at exploring sigma-subtype affinities and selectivities. Specifically, the synthesis of methylpiperidine derivatives with modifications on the piperidine ring has been explored to probe for selective binding and activity at the sigma(1) receptor. For instance, derivatives with monomethyl or geminal dimethyl groups on the piperidine moiety have demonstrated potent sigma(1) ligand activity and selectivity, indicative of the nuanced approach required in the chemical synthesis of these compounds for enhanced biological activity (Berardi et al., 2005).
Molecular Structure Analysis
The molecular interaction and structural analysis of N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-1-methyl-4-piperidinecarboxamide derivatives have been extensively studied to understand their binding mechanisms to biological receptors. For example, the molecular structure and conformational flexibility play crucial roles in determining the binding affinity to CB1 cannabinoid receptors, showcasing the importance of structural analysis in drug design (Shim et al., 2002).
Chemical Reactions and Properties
Chemical modifications and reactions involving N-(6-methoxy-1,2,3,4-tetrahydro-1-naphthalenyl)-1-methyl-4-piperidinecarboxamide derivatives have been targeted to explore their pharmacological potential. The reactivity of these compounds under various conditions can elucidate their chemical stability and reactivity profile, essential for developing therapeutically viable agents. Such studies also contribute to understanding the mechanisms underlying their biological activities and potential for drug development.
Physical Properties Analysis
The physical properties of these compounds, including solubility, crystallinity, and thermal stability, are critical for their pharmaceutical application. These properties affect the drug's formulation, delivery, and bioavailability, making their analysis a crucial aspect of drug development research.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with other chemical entities, are pivotal for the pharmacokinetic and pharmacodynamic profiles of these compounds. Understanding these properties helps in predicting the interaction of these drugs with biological systems, thereby aiding in the design of compounds with optimal therapeutic efficacy and minimal toxicity.
特性
IUPAC Name |
N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20-10-8-13(9-11-20)18(21)19-17-5-3-4-14-12-15(22-2)6-7-16(14)17/h6-7,12-13,17H,3-5,8-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOCBLGWLNTPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NC2CCCC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511145.png)
![2-methyl-3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4511151.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4511152.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B4511164.png)
![4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B4511168.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-(2-pyridinylmethyl)butanamide](/img/structure/B4511173.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4511182.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4511192.png)
![7-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4511199.png)
![N-[3-(1-naphthyl)propyl]cyclopropanecarboxamide](/img/structure/B4511212.png)
![1-[(2-cycloheptyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4511219.png)

